3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains an isoxazole ring , which is known to have a wide spectrum of biological activities. Isoxazole derivatives have been found to have potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . .
Mode of action
The mode of action of isoxazole derivatives can vary greatly depending on the specific compound and its targets. For example, some isoxazole derivatives have been found to inhibit GABA uptake, suggesting they might act on GABA receptors .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For isoxazole derivatives with anticonvulsant activity, for example, the result might be a reduction in seizure frequency .
Properties
IUPAC Name |
3-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c18-9-13-16(20-7-6-19-13)24-11-5-8-22(10-11)17(23)15-12-3-1-2-4-14(12)25-21-15/h6-7,11H,1-5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJANKVDSOHMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(C3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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